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Introduction and Background

Benzyl salicylate (BSal) is used in cosmetics as a fragrance ingredient and light stabilizer, with a maximum
allowed concentration of 0.5% in leave-on face cream [1] [2]. Due to the cosmetics industry's ban on animal
testing, a Next-Generation Risk Assessment (NGRA) was conducted using New Approach Methodologies

(NAMs) to evaluate systemic safety after dermal exposure [1].

The assessment identified that the parent compound (BSal) is metabolized in the skin, with its primary
metabolite, salicylic acid (SA), being the toxicologically critical entity or "toxdriver" [1]. Therefore, the

PBPK modeling workflow was designed to characterize the systemic exposure to both BSal and SA.

Experimental Protocols and Methodologies

Skin Absorption and Metabolism Assay

This protocol determines the dermal penetration rate of BSal and its metabolic conversion in the skin [1].

o Skin Model: Use fresh excised pig skin (a recognized model for human skin).
e Exposure Formulation: Apply a formulation containing 0.5% BSal.
e Exposure Duration: 24 hours.
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e Sample Collection and Analysis:

o At the end of the exposure period, separate the skin into epidermis and dermis, and collect
receptor fluid.

o Analyze all compartments (epidermis, dermis, receptor fluid) for the presence of BSal and its
metabolites using appropriate analytical methods (e.g., LC-MS).

o Identify and quantify key metabolites: salicylic acid (SA), benzoic acid (BA), benzyl alcohol
(BAlc), and hippuric acid, as well as any Phase Il conjugates of BSal [1].

In Vitro Hepatocyte Metabolism Study

This test determines the hepatic metabolic stability of BSal and identifies systemic metabolites [1].

¢ Cell System: Use primary human hepatocytes or relevant human hepatocyte cell lines.
¢ Incubation: Incubate BSal with hepatocytes in culture.
e Sample Collection: Collect culture medium at predetermined time points.

¢ Analysis: Use high-resolution mass spectrometry to identify and quantify metabolites, confirming SA
as the major metabolite.

Toxicodynamic Bioassays for Point of Departure (PoD)
Determination

These assays determine the concentrations at which SA elicits biological effects in vitro [1].

e Cell Lines: Use human-derived cell lines, including HepG2 (liver) and MCF-7 (breast).
e Assay Types:

o Toxicogenomics: Expose cells to a range of SA concentrations and perform transcriptomic
analysis (e.g., RNA sequencing) to identify the lowest concentration causing significant gene
deregulation.

o Cell Stress Assay: Use a ToxProfiler assay to evaluate various cellular stress pathways.

o Developmental and Reproductive Toxicity (DART): Use ReproTracker assays.

o Cytotoxicity Assays: Perform in human kidney cells.

¢ Data Analysis: The lowest point of departure (PoD) is identified from the most sensitive endpoint
across all assays. For SA, the lowest PoDs were derived from toxicogenomics assays in HepG2 cells

[1].

Data Generation for PBPK Modeling
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The following parameters, obtained from the experiments above and literature, are essential for building and

parameterizing the PBPK model [1].

Table 1: Key Parameters for PBPK Model Development

Parameter Category

Specific Parameters

Source

Chemical-Specific

In Vitro Absorption

& Metabolism

In Vitro Bioactivity

Physiological

Exposure Scenario

Molecular weight, Log P (octanol-water partition
coefficient), pKa

Skin penetration rate, Metabolic conversion rate
(BSal to SA in skin), Hepatic metabolic clearance

Points of Departure (PoDs) for BSal and SA

Skin surface area, Skin layer thicknesses, Blood
flow rates, Organ volumes, Glomerular filtration rate

Product application amount (1.54 g/day), BSal
concentration in product (0.5%), Exposure
frequency (twice daily), Skin contact area

PBPK Model Structure and Workflow

Supplementary Material
of [1]

Skin absorption &
hepatocyte assays [1]

Toxicodynamic
bioassays [1]

Literature/Default values

[1]

Use scenario definition

[1]

The PBPK model integrates dermal absorption with whole-body pharmacokinetics to predict systemic

concentrations. The following diagram visualizes the risk assessment workflow that incorporates the PBPK

model.
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BSal NGRA and PBPK Workflow
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Risk Characterization and Safety Decision

The final step integrates the PBPK model predictions with in vitro bioactivity data to calculate the Margin

of Internal Exposure (MolE) [1].

MOolIE Calculation: MOIE = In Vitro PoD / Predicted Human Cmax

¢ In Vitro PoD: The lowest concentration from bioassays that causes a critical biological effect. For SA,
two different PoDs of 213 uM and 10.6 pM were reported from transcriptomics studies, highlighting
how data interpretation can influence outcomes [1].

¢ Predicted Human Cmax: The maximum systemic concentration of SA predicted by the probabilistic
PBPK model for repeated dermal application. The study estimated this to be 630 nM (0.63 uM) [1].

Table 2: Risk Characterization Output for Benzyl Salicylate

Value

) : Value (Less .
Risk Parameter (Conservative . Interpretation
Conservative PoD)
PoD)
Point of Departure 10.6 uM 213 pM From toxicogenomics in
(PoD) HepG2 cells [1]
Predicted Cmax of 0.63 uM 0.63 uM From probabilistic PBPK
SA model [1]
Margin of Internal 16 338 MolE > 1 indicates safety [1]
Exposure (MolE)
Traditional Margin of 9,705 9,705 Based on external exposure
Safety & in vivo data [1]

Safety Decision: The ab initio NGRA concluded that the daily application of a face cream containing 0.5%
BSal is safe for humans, as the MolEs (16 and 338) were sufficiently greater than 1 [1]. This conclusion was
consistent with the traditional animal-data-based assessment but was achieved entirely through non-animal

methods.
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Conclusion

This protocol demonstrates that an ab initio NGRA using PBPK modeling for dermal exposure is a viable

and protective strategy for cosmetic safety assessment. The case study on benzyl salicylate successfully:

¢ Integrated data from in vitro skin absorption, hepatocyte metabolism, and toxicodynamic
bioassays.

e Used a PBPK model to translate external exposure into internal systemic concentrations.

¢ |dentified a metabolite (salicylic acid) as the toxicological driver.

e Established a safety margin (MolE) based on human-relevant, internal doses.

This approach provides a robust, human-relevant, and animal-free framework for ensuring consumer safety.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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